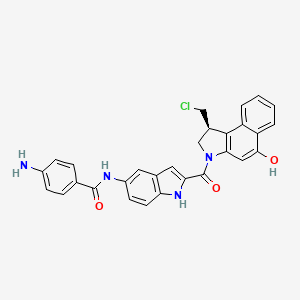

Duocarmycin analog-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H23ClN4O3 |

|---|---|

分子量 |

511.0 g/mol |

IUPAC名 |

4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide |

InChI |

InChI=1S/C29H23ClN4O3/c30-14-18-15-34(25-13-26(35)21-3-1-2-4-22(21)27(18)25)29(37)24-12-17-11-20(9-10-23(17)33-24)32-28(36)16-5-7-19(31)8-6-16/h1-13,18,33,35H,14-15,31H2,(H,32,36)/t18-/m1/s1 |

InChIキー |

ZYYWVADBOHGWNE-GOSISDBHSA-N |

異性体SMILES |

C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl |

正規SMILES |

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl |

製品の起源 |

United States |

Foundational & Exploratory

Duocarmycin Analog-2: A Technical Guide to its Mechanism of Action on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of duocarmycin analog-2, a potent DNA alkylating agent with significant antitumor activity. Duocarmycins represent a class of natural products and their synthetic analogs that exert their cytotoxic effects through a sequence-selective alkylation of DNA. This document details the molecular interactions of this compound with DNA, the resulting cellular consequences, and the experimental methodologies used to elucidate these processes. Quantitative data on its cytotoxic potency is presented, and key signaling pathways are visualized to facilitate a deeper understanding of its biological impact.

Introduction

Duocarmycins are a family of highly potent antineoplastic agents first isolated from Streptomyces bacteria. Their unique structure and mechanism of action, which involves binding to the minor groove of DNA and subsequent alkylation of adenine bases, have made them a subject of intense research in the field of oncology. This compound is a synthetic derivative designed to optimize the therapeutic potential of this class of compounds. This guide will delve into the core aspects of its interaction with DNA and the downstream cellular events.

Molecular Mechanism of Action

The antitumor activity of this compound is rooted in its ability to covalently modify DNA, leading to the disruption of essential cellular processes such as replication and transcription.[1] The mechanism can be dissected into two key steps: non-covalent binding and covalent alkylation.

DNA Minor Groove Binding and Sequence Selectivity

Duocarmycin analogs, including this compound, are designed to fit snugly within the minor groove of the DNA double helix.[2] This interaction is non-covalent and is driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions between the drug molecule and the DNA. A critical feature of duocarmycins is their sequence-selective binding, showing a strong preference for AT-rich regions of DNA.[3] The specific sequence preference is often for runs of adenines, such as 5'-AAA.[4]

Covalent Alkylation of Adenine

Following reversible binding in the minor groove, the reactive cyclopropane moiety of the duocarmycin pharmacophore is positioned to react with the N3 position of an adenine base.[3] This results in the formation of a stable, covalent adduct between the drug and the DNA. This alkylation event is a departure from many other alkylating agents that typically target guanine residues. The irreversible nature of this covalent bond leads to significant distortion of the DNA helix, which is the primary trigger for the subsequent cellular responses.

Diagram: DNA Alkylation by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Duocarmycin Analog-2 (vc-seco-DUBA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Duocarmycin analog-2, a potent DNA alkylating agent. This specific analog, more formally known as vc-seco-DUBA, serves as the cytotoxic payload in the antibody-drug conjugate (ADC) SYD985 (trastuzumab duocarmazine). This document details the synthetic pathways, experimental protocols, and characterization data for this compound, intended to be a valuable resource for researchers in the fields of medicinal chemistry, oncology, and ADC development.

Overview of this compound (vc-seco-DUBA)

Duocarmycins are a class of natural products known for their exceptionally high cytotoxicity.[1] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine.[2][3] This irreversible DNA alkylation disrupts the DNA architecture, leading to cell death.[2][3] this compound, or vc-seco-DUBA, is a synthetic analog designed for use in ADCs. It consists of a seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA) core, which is a prodrug form of the active DNA alkylator. This core is attached to a valine-citrulline (vc) peptide linker, which is designed to be cleaved by intracellular enzymes like cathepsin B, releasing the active toxin within the target cancer cells.

Synthesis of this compound (vc-seco-DUBA)

The synthesis of vc-seco-DUBA is a multi-step process that involves the separate synthesis of the DNA-alkylating and DNA-binding moieties, followed by their coupling and subsequent attachment of the linker. An improved, industrially scalable process has been developed to enhance the overall yield.

Synthetic Workflow

The overall synthetic workflow for vc-seco-DUBA can be visualized as the coupling of three key building blocks: the DNA-alkylating unit, the DNA-binding unit, and the linker.

References

- 1. AU2019376457A1 - Filterable duocarmycin-containing antibody-drug conjugate compositions and related methods - Google Patents [patents.google.com]

- 2. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Duocarmycin Analog-2: A Technical Whitepaper on its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin analog-2 is a potent synthetic DNA alkylating agent belonging to the duocarmycin family, a class of natural products and their analogs known for their exceptionally high cytotoxicity. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its evaluation and a discussion of its mechanism of action, including relevant signaling pathways, are presented. This whitepaper is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.

Chemical Structure and Physicochemical Properties

This compound, systematically named 4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide, is a complex heterocyclic molecule. Its structure comprises a DNA-alkylating moiety and a DNA-binding moiety, a characteristic feature of the duocarmycin class of compounds.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide | |

| CAS Number | 1164275-01-7 | [1] |

| Molecular Formula | C₂₉H₂₃ClN₄O₃ | [1] |

| Molecular Weight | 510.97 g/mol | [1] |

| Appearance | Solid | [2] |

| SMILES | C1--INVALID-LINK--CCl |

Biological Properties and Mechanism of Action

Cytotoxicity

This compound exhibits potent anti-proliferative activity against a wide range of human cancer cell lines, with IC₅₀ values in the nanomolar to picomolar range.[1]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| DU4475 | Breast Cancer | 0.001 | |

| SET2 | Acute Myeloid Leukemia | 0.002 | |

| HCT-116 | Colorectal Carcinoma | 0.002 | |

| A2780 | Ovarian Cancer | 0.004 | |

| MDA-MB-468 | Breast Cancer | 0.009 | |

| LNCaP | Prostate Cancer | 0.010 | |

| LS174T | Colorectal Adenocarcinoma | 0.015 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.019 | |

| COLO205 | Colorectal Adenocarcinoma | 0.019 | |

| H2087 | Lung Cancer | 0.019 | |

| H661 | Lung Carcinoma | 0.020 | |

| A549 | Lung Carcinoma | 0.040 | |

| MDA-MB-231 | Breast Cancer | 0.068 |

Mechanism of Action: DNA Alkylation

The primary mechanism of action of duocarmycins is the sequence-selective alkylation of DNA. These compounds bind to the minor groove of DNA, with a preference for AT-rich sequences. Upon binding, the electrophilic cyclopropane ring of the alkylating moiety covalently bonds to the N3 position of adenine bases. This irreversible alkylation distorts the DNA helix, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately resulting in cell death.

Caption: Proposed mechanism of action for this compound.

Signaling Pathways

The DNA damage induced by duocarmycin analogs triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DNA lesions. This, in turn, can lead to the activation of downstream effectors like the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins, ultimately leading to programmed cell death (apoptosis).

Caption: Signaling pathway activated by this compound.

Experimental Protocols

The following are representative protocols for the evaluation of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

Synthesis of this compound (Representative)

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general approach can be adapted from the synthesis of similar duocarmycin analogs, which often involves the coupling of a protected DNA alkylating subunit with a DNA binding subunit, followed by deprotection. The synthesis of duocarmycin analogs can be complex and may involve solid-phase peptide synthesis methodologies for creating derivatives with amino acid substituents.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a suitable software package.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound as desired.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a highly potent cytotoxic agent with significant potential for further development as an anticancer therapeutic, particularly as a payload for antibody-drug conjugates (ADCs). Its mechanism of action through DNA alkylation and subsequent induction of the DNA damage response provides a strong rationale for its use in oncology. The data and protocols presented in this whitepaper offer a foundational resource for researchers engaged in the preclinical evaluation and development of duocarmycin-based therapies. Further investigation into the specific signaling pathways modulated by this compound and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential.

References

The Discovery and Development of Duocarmycin Analog-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the discovery and development of Duocarmycin analog-2 (CAS 1164275-01-7), a potent DNA alkylating agent. This compound belongs to the duocarmycin class of natural products, which are known for their exceptional cytotoxicity. This document details the history of its development, based on the extensive work on duocarmycin analogs, its mechanism of action, a detailed, inferred synthetic protocol, and its in vitro biological activity. The information is presented to be a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: The Duocarmycin Family of Antitumor Antibiotics

The duocarmycins are a class of highly potent antitumor antibiotics first isolated from Streptomyces bacteria in the late 1970s. These natural products, along with the related compound CC-1065, exhibit remarkable cytotoxicity against cancer cells. Their unique mechanism of action involves the sequence-selective alkylation of DNA, which ultimately leads to cell death. This potent activity has made the duocarmycins and their synthetic analogs a subject of intense research for the development of novel anticancer therapies, including their use as payloads in antibody-drug conjugates (ADCs).

This compound: A Potent Synthetic Derivative

This compound, with the chemical name 4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide and CAS number 1164275-01-7, is a synthetic analog developed to harness the potent cytotoxic activity of the natural duocarmycins while potentially offering an improved therapeutic window. The development of this and similar analogs has been significantly advanced by the pioneering work of Professor Dale L. Boger and his research group.

Mechanism of Action: DNA Minor Groove Alkylation

Like other duocarmycins, this compound exerts its cytotoxic effects through a specific interaction with DNA. The molecule is designed to bind to the minor groove of DNA, with a preference for AT-rich sequences. Once positioned in the minor groove, the reactive cyclopropane ring of the CBI (cyclopropa[c]benz[e]indol-4-one) alkylating subunit is activated, leading to the irreversible alkylation of the N3 position of adenine. This covalent modification of DNA disrupts its structure and interferes with essential cellular processes such as replication and transcription, ultimately triggering apoptosis.

In Vitro Biological Activity

This compound has demonstrated potent anti-proliferative activity against a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from in vitro studies.

| Cell Line | Cancer Type | IC50 (nM) |

| DU4475 | Breast Cancer | 0.001 |

| SET2 | Acute Myeloid Leukemia | 0.002 |

| HCT 116 | Colorectal Carcinoma | 0.002 |

| A2780 | Ovarian Cancer | 0.004 |

| MDA-MB-468 | Breast Cancer | 0.009 |

| LNCaP | Prostate Cancer | 0.010 |

| LS174T | Colorectal Adenocarcinoma | 0.015 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.019 |

| COLO 205 | Colorectal Adenocarcinoma | 0.019 |

| H2087 | Lung Cancer | 0.019 |

| H661 | Lung Cancer | 0.019 |

| A549 | Lung Carcinoma | 0.020 |

| MDA-MB-231 | Breast Cancer | 0.068 |

Data sourced from MedChemExpress product information, based on a 72-hour incubation period.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key fragments: the CBI alkylating subunit and the indole-based DNA-binding subunit, followed by their coupling. The following is an inferred, detailed experimental protocol based on the synthetic strategies reported by the Boger group for similar analogs.

Experimental Protocols (Inferred)

Note: The following protocols are inferred from published procedures for structurally related duocarmycin analogs and should be adapted and optimized by experienced synthetic chemists.

Part 1: Synthesis of the CBI Alkylating Subunit

The synthesis of the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) core typically involves a multi-step sequence starting from simpler aromatic precursors. Key steps often include a Bischler-Napieralski or Fischer indole synthesis to construct the indole ring system, followed by the introduction of the cyclopropane ring, often via an intramolecular cyclization of a suitably functionalized precursor. An asymmetric synthesis is crucial to obtain the desired enantiomer.

-

Step 1: Synthesis of the Tetracyclic Ketone. This is typically achieved through a multi-step sequence involving the construction of the indole core followed by annulation of the additional rings.

-

Step 2: Introduction of the Latent Cyclopropane. A common strategy involves the introduction of a leaving group at a position beta to a carbonyl group, followed by base-mediated intramolecular cyclization.

-

Step 3: Functional Group Manipulations and Protection. The resulting CBI core is then functionalized and protected to prepare it for coupling with the DNA-binding subunit.

Part 2: Synthesis of the DNA-Binding Subunit

The DNA-binding subunit is a substituted indole-2-carboxylic acid.

-

Step 1: Synthesis of the Substituted Indole. This can be achieved through various indole synthesis methods (e.g., Fischer, Reissert, or Bartoli) using appropriately substituted starting materials.

-

Step 2: Functionalization of the Indole Ring. The indole ring is further functionalized, for example, by nitration at the 5-position, followed by reduction to the corresponding amine.

-

Step 3: Amide Bond Formation. The amine is then acylated with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine to give the final DNA-binding subunit.

Part 3: Fragment Coupling and Final Steps

-

Step 1: Amide Coupling. The protected CBI subunit (with a free carboxylic acid) is coupled with the DNA-binding subunit (with a free amine) using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Step 2: Deprotection. Any protecting groups on the CBI subunit are removed under appropriate conditions.

-

Step 3: Introduction of the Chloromethyl Group. The hydroxyl group on the CBI subunit is converted to the reactive chloromethyl group, often using methanesulfonyl chloride or a similar reagent, to yield the final this compound.

Preclinical and Clinical Development Status

The primary application for potent duocarmycin analogs like this compound in modern drug development is as payloads for antibody-drug conjugates (ADCs). In an ADC, the duocarmycin analog is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery strategy aims to concentrate the cytotoxic agent at the tumor site, thereby increasing its efficacy and reducing systemic toxicity. The patent literature suggests that this compound has been considered for such applications.

Conclusion and Future Perspectives

This compound is a highly potent synthetic DNA alkylating agent that embodies the cytotoxic potential of the duocarmycin class of natural products. Its picomolar to nanomolar in vitro activity against a broad range of cancer cell lines highlights its potential as an anticancer agent. While the development of standalone duocarmycin analogs has been hampered by toxicity concerns, their use as payloads in ADCs remains a promising therapeutic strategy. Further research and development in the areas of linker technology and target selection for ADCs incorporating this compound or similar potent cytotoxins will be crucial for translating their exceptional potency into effective and safe cancer therapies. This technical guide provides a foundational understanding of the history, mechanism, and synthesis of this compound to aid researchers in this endeavor.

In Vitro Cytotoxicity of Duocarmycin Analog-2 in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Duocarmycin analog-2, a potent DNA alkylating agent with significant anti-proliferative activity against a range of cancer cell lines. Duocarmycins, originally isolated from Streptomyces bacteria, are a class of exceptionally potent antineoplastic compounds that exert their cytotoxic effects through a sequence-selective alkylation of DNA.[1][2][3][4][5] This document summarizes the available quantitative data, outlines typical experimental protocols for assessing cytotoxicity, and visualizes the underlying molecular mechanism and experimental workflow.

Quantitative Cytotoxicity Data

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines, demonstrating potent cytotoxicity at nanomolar concentrations. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| DU4475 | Breast Cancer | 0.001 |

| SET2 | Megakaryoblastic Leukemia | 0.002 |

| HCT 116 | Colorectal Carcinoma | 0.002 |

| A2780 | Ovarian Cancer | 0.004 |

| MDA-MB-468 | Breast Cancer | 0.009 |

| LNCaP | Prostate Cancer | 0.010 |

| LS174T | Colorectal Adenocarcinoma | 0.015 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.019 |

| COLO 205 | Colorectal Adenocarcinoma | 0.019 |

| NCI-H2087 | Non-Small Cell Lung Cancer | 0.019 |

| NCI-H661 | Non-Small Cell Lung Cancer | 0.020 |

| A549 | Lung Carcinoma | 0.040 |

| MDA-MB-231 | Breast Cancer | 0.068 |

Data sourced from MedChemExpress. The accuracy of these methods has not been independently confirmed by the source and should be used for reference only.

Mechanism of Action: DNA Alkylation

Duocarmycin analogs are known to exert their potent cytotoxic effects by binding to the minor groove of DNA and subsequently causing irreversible alkylation, primarily at the N3 position of adenine. This action disrupts the DNA architecture, leading to a cascade of cellular events that inhibit essential processes like replication and transcription, ultimately culminating in apoptotic cell death. The general mechanism is applicable to this compound as a member of this class of compounds.

References

- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. adcreview.com [adcreview.com]

- 5. adcreview.com [adcreview.com]

An In-depth Technical Guide to the DNA Binding and Alkylation Sites of Duocarmycin Analog-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin analog-2 is a potent synthetic antitumor agent belonging to the duocarmycin class of DNA alkylating agents.[1][2] These compounds are renowned for their exceptional cytotoxicity, which stems from their ability to bind to the minor groove of DNA and subsequently cause irreversible alkylation, leading to cell death.[3] This technical guide provides a comprehensive overview of the DNA binding and alkylation properties of this compound and its closely related analogs. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key molecular and cellular processes. While specific quantitative binding and kinetic data for this compound are not publicly available, this guide leverages data from well-studied analogs such as duocarmycin SA and CC-1065 to provide a thorough understanding of the compound's mechanism of action.

Introduction to Duocarmycin Analogs

The duocarmycins are a family of natural products and their synthetic analogs that exhibit powerful antineoplastic activity. Their mechanism of action involves a highly specific interaction with DNA, making them valuable candidates for the development of targeted cancer therapies, including their use as payloads in antibody-drug conjugates (ADCs). This compound is a synthetic derivative designed to optimize the therapeutic potential of this class of compounds.

Structurally, duocarmycin analogs are typically composed of two key moieties: a DNA-binding unit and a DNA-alkylating unit. The DNA-binding portion facilitates the non-covalent association with the minor groove of DNA, while the alkylating moiety, often containing a reactive cyclopropane ring, is responsible for the formation of a covalent bond with the DNA.

Quantitative Data on this compound and Related Compounds

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| DU4475 | Breast Cancer | 0.001 |

| SET2 | Megakaryoblastic Leukemia | 0.002 |

| HCT 116 | Colon Carcinoma | 0.002 |

| A2780 | Ovarian Cancer | 0.004 |

| MDA-MB-468 | Breast Cancer | 0.009 |

| LNCaP | Prostate Cancer | 0.010 |

| LS174T | Colorectal Adenocarcinoma | 0.015 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.019 |

| COLO 205 | Colorectal Adenocarcinoma | 0.019 |

| H2087 | Non-Small Cell Lung Cancer | 0.019 |

| H661 | Non-Small Cell Lung Cancer | 0.020 |

| A549 | Lung Carcinoma | 0.040 |

| MDA-MB-231 | Breast Cancer | 0.068 |

Data sourced from MedChemExpress. The IC50 values were determined after 72 hours of exposure.

Table 2: DNA Binding and Cytotoxicity Data for Duocarmycin SA

| Parameter | Value | Cell Line/Conditions |

| IC50 | 10 pM | General Antitumor Activity |

| IC50 | 0.4 nM | U-138 MG (Glioblastoma) |

| IC50 | 1.8 pM | Not Specified |

Data for Duocarmycin SA provides context for the high potency of this class of compounds.

DNA Binding and Alkylation Mechanism

The interaction of duocarmycin analogs with DNA is a two-step process involving initial non-covalent binding followed by covalent alkylation.

Minor Groove Binding and Sequence Selectivity

Duocarmycin analogs exhibit a strong preference for the minor groove of DNA, a characteristic that contributes to their sequence-selective alkylation. The non-covalent binding is primarily driven by shape-selective recognition of the narrower minor groove found in AT-rich sequences.

The consensus sequences for alkylation by duocarmycins are typically rich in adenine and thymine residues. For instance, duocarmycin SA shows a high affinity for sequences such as 5'-(A/T)AAA-3' and 5'-(A/T)(A/T)TAPu-3' (where Pu is a purine). Studies with various analogs have confirmed that the DNA-binding subunit plays a crucial role in determining this sequence selectivity.

Covalent Alkylation of Adenine

Following minor groove binding, the alkylating moiety of the duocarmycin analog forms a covalent bond with the N3 position of an adenine base. This reaction is facilitated by the unique chemical structure of the duocarmycins, which includes a reactive cyclopropyl group. The binding to the minor groove is thought to induce a conformational change in the drug molecule, which in turn activates the cyclopropane for nucleophilic attack by the adenine N3.

The alkylation is generally irreversible and leads to a distortion of the DNA helix, which can interfere with essential cellular processes such as DNA replication and transcription. While adenine N3 is the primary target, some studies have shown that under certain conditions, guanine can also be a target for alkylation by some duocarmycin analogs.

Cellular Response to Duocarmycin-Induced DNA Damage

The formation of duocarmycin-DNA adducts triggers a cellular DNA damage response (DDR). A key signaling cascade involved in the response to this type of DNA lesion is the ATR-Chk1 pathway.

Single-stranded DNA (ssDNA) regions, which can arise from the distorted DNA structure caused by the adducts, are recognized by the cell's repair machinery. This leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates the checkpoint kinase Chk1. Activated Chk1 can then phosphorylate a variety of downstream targets to initiate cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, to induce apoptosis.

Experimental Protocols

The following sections outline the general methodologies used to study the DNA binding and alkylation properties of duocarmycin analogs.

DNase I Footprinting for Determining DNA Binding Sites

DNase I footprinting is a technique used to identify the specific DNA sequences where a small molecule, such as a duocarmycin analog, binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

Detailed Methodology:

-

DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive (e.g., 32P) or fluorescent tag.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of the duocarmycin analog in a suitable binding buffer (e.g., Tris-HCl, KCl, MgCl2).

-

DNase I Digestion: A limited amount of DNase I is added to the binding reaction to randomly cleave the DNA backbone. The digestion is allowed to proceed for a short, controlled time.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is autoradiographed or imaged to visualize the DNA fragments. The region where the duocarmycin analog was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as the DNA in this region was protected from DNase I cleavage.

Quantitative PCR (qPCR) for Assessing DNA Alkylation

Quantitative PCR-based methods can be employed to quantify the extent and location of DNA alkylation by duocarmycin analogs in cells. One approach involves a PCR stop assay, where the formation of a DNA adduct can block the progression of the DNA polymerase, leading to a decrease in the amplification of the target sequence.

Detailed Methodology:

-

Cell Treatment: Cancer cell lines are treated with various concentrations of the duocarmycin analog for different time points.

-

Genomic DNA Extraction: Genomic DNA is isolated from the treated and untreated (control) cells.

-

qPCR Analysis: qPCR is performed using primers that flank a region of interest known or suspected to be a binding site for the duocarmycin analog. The amount of PCR product is quantified in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: The amount of PCR product from the treated samples is compared to that from the untreated controls. A decrease in the amount of PCR product in the treated samples indicates the presence of polymerase-blocking DNA adducts.

Conclusion

This compound is a highly potent DNA alkylating agent that exerts its cytotoxic effects through a sequence-selective interaction with the minor groove of DNA. While specific quantitative data for this particular analog is limited, the wealth of information available for the duocarmycin class as a whole provides a strong foundation for understanding its mechanism of action. The methodologies outlined in this guide are essential tools for the continued investigation and development of duocarmycin analogs as next-generation cancer therapeutics. Further research to elucidate the precise binding kinetics and affinity of this compound will be crucial for its advancement in drug development pipelines.

References

Unraveling the Pharmacophore of Duocarmycin Analog-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core pharmacophoric features of Duocarmycin analog-2, a potent DNA alkylating agent with significant antitumor activity. By examining its structure-activity relationships, mechanism of action, and the experimental methodologies used for its characterization, this document aims to provide a comprehensive resource for researchers in the field of cancer drug development.

Introduction to Duocarmycins and this compound

The duocarmycins are a class of natural products isolated from Streptomyces species that exhibit exceptionally high cytotoxicity.[1][2] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine in a sequence-selective manner.[2][3][4] This covalent modification of DNA disrupts its architecture and interferes with essential cellular processes like replication and transcription, ultimately leading to cell death.

This compound is a synthetic derivative of this class, designed to optimize the therapeutic potential of the natural products. Its potent anti-proliferative activity has been demonstrated across a range of cancer cell lines.

The Pharmacophore of this compound

The biological activity of this compound is dictated by a specific arrangement of functional groups, collectively known as its pharmacophore. This can be conceptually divided into two key components: the DNA-binding unit and the alkylating unit .

-

DNA-Binding Unit: This portion of the molecule is responsible for the sequence-specific recognition of the DNA minor groove. The structure of the DNA-binding unit in this compound, a substituted indole derivative, facilitates non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the floor of the minor groove. This precise positioning is crucial for orienting the alkylating unit towards its target adenine base.

-

Alkylating Unit: The core of the cytotoxic activity lies in the alkylating unit, which for this compound is a cyclopropa[c]pyrrolo[3,2-e]indole (CPI) moiety. This strained cyclopropane ring is the electrophilic warhead that reacts with the nucleophilic N3 of adenine. The efficiency of this alkylation reaction is a critical determinant of the analog's potency.

The relationship between these two units is paramount. The DNA-binding unit acts as a "zip code," directing the molecule to specific AT-rich sequences within the DNA, thereby enhancing the selectivity and potency of the alkylating unit.

Quantitative Analysis of Biological Activity

The anti-proliferative activity of this compound has been quantified using cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| DU4475 | Breast Cancer | 0.001 |

| SET2 | Leukemia | 0.002 |

| HCT 116 | Colon Cancer | 0.002 |

| A2780 | Ovarian Cancer | 0.004 |

| MDA-MB-468 | Breast Cancer | 0.009 |

| LNCaP | Prostate Cancer | 0.010 |

| LS174T | Colon Cancer | 0.015 |

| CCRF-CEM | Leukemia | 0.019 |

| COLO 205 | Colon Cancer | 0.019 |

| H2087 | Lung Cancer | 0.019 |

| H661 | Lung Cancer | 0.019 |

| A549 | Lung Cancer | 0.020 |

| MDA-MB-231 | Breast Cancer | 0.068 |

These remarkably low IC50 values, in the picomolar to low nanomolar range, underscore the exceptional potency of this compound.

Experimental Protocols

A thorough understanding of the pharmacophore requires robust experimental evaluation. The following are detailed methodologies for key experiments used to characterize Duocarmycin analogs.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing the basis for determining IC50 values.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

DNA Alkylation Assay

This assay is designed to confirm the covalent binding of this compound to DNA and to identify its sequence selectivity.

Principle: The covalent adduction of the drug to a specific DNA base can be detected by various methods, including thermally induced DNA cleavage or by the termination of DNA polymerase extension.

Protocol (Thermally Induced Cleavage):

-

Oligonucleotide Preparation: Synthesize and purify a specific DNA oligonucleotide sequence known to be a target for Duocarmycins (e.g., containing an AT-rich region).

-

Drug-DNA Incubation: Incubate the oligonucleotide with varying concentrations of this compound in a suitable buffer at 37°C for a defined period.

-

Thermal Treatment: Heat the reaction mixture to induce cleavage at the alkylated adenine sites.

-

Gel Electrophoresis: Analyze the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Analysis: Visualize the DNA fragments using an appropriate method (e.g., autoradiography if the oligonucleotide is radiolabeled, or fluorescent staining). The appearance of a band corresponding to the cleavage product confirms DNA alkylation at that specific site. The intensity of the band provides a semi-quantitative measure of the alkylation efficiency.

Visualizing the Mechanism and Workflow

To better illustrate the processes involved in understanding the pharmacophore of this compound, the following diagrams are provided.

Caption: Workflow for elucidating the pharmacophore of this compound.

Caption: Pathway of DNA alkylation and subsequent cell death induced by this compound.

Conclusion

The pharmacophore of this compound is a finely tuned molecular architecture that combines high-affinity, sequence-selective DNA minor groove binding with potent and specific adenine alkylation. This dual-action mechanism is responsible for its exceptional cytotoxic potency against a broad range of cancer cell lines. A comprehensive understanding of its pharmacophore, facilitated by the experimental protocols and conceptual frameworks outlined in this guide, is essential for the rational design of next-generation Duocarmycin analogs with improved therapeutic indices. Further research into the specific DNA repair pathways that respond to Duocarmycin-induced damage will provide deeper insights into potential mechanisms of resistance and opportunities for combination therapies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Duocarmycin Analog-2 Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigations into the antitumor activity of Duocarmycin analog-2, a potent DNA alkylating agent. Duocarmycin analogs represent a class of highly cytotoxic compounds with significant potential in oncology. This document outlines the core mechanism of action, summarizes key in vitro efficacy data, provides detailed experimental methodologies for assessing its antitumor effects, and visualizes the primary signaling pathway implicated in its activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The duocarmycins are a family of natural products known for their exceptional cytotoxicity.[1] These compounds exert their antitumor effects through a sequence-selective alkylation of DNA, binding to the minor groove and forming a covalent bond with adenine-N3.[2] This action disrupts DNA architecture, leading to the inhibition of essential cellular processes like replication and transcription, ultimately triggering cell death.[2][3] this compound is a synthetic derivative designed to harness this potent activity, potentially as a payload in antibody-drug conjugates (ADCs) to enhance tumor-specific delivery and minimize systemic toxicity.[1] This guide details the initial findings on the antitumor properties of this compound and provides the necessary technical information for its further investigation.

Mechanism of Action

This compound, like other members of its class, functions as a potent DNA alkylating agent. The core mechanism involves a two-step process:

-

DNA Minor Groove Binding: The molecule's structure facilitates its specific binding to the minor groove of the DNA double helix.

-

Adenine-N3 Alkylation: Following binding, a reactive cyclopropane ring within the duocarmycin structure alkylates the N3 position of adenine bases.

This irreversible DNA alkylation creates adducts that distort the DNA helix, leading to the activation of DNA damage response (DDR) pathways and subsequent cell cycle arrest and apoptosis.

In Vitro Antitumor Activity

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained after 72 hours of exposure.

| Cell Line | Cancer Type | IC50 (nM) |

| DU145 | Prostate Cancer | 0.001 |

| SET2 | Megakaryoblastic Leukemia | 0.002 |

| HCT 116 | Colorectal Carcinoma | 0.002 |

| A2780 | Ovarian Carcinoma | 0.004 |

| MDA-MB-468 | Breast Adenocarcinoma | 0.009 |

| LNCaP | Prostate Carcinoma | 0.010 |

| LS174T | Colorectal Adenocarcinoma | 0.015 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.019 |

| COLO 205 | Colorectal Adenocarcinoma | 0.019 |

| NCI-H2087 | Non-Small Cell Lung Cancer | 0.019 |

| NCI-H661 | Non-Small Cell Lung Cancer | 0.019 |

| A549 | Lung Carcinoma | 0.020 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.040 |

Experimental Protocols

The following protocols are provided as a detailed guide for the in vitro evaluation of this compound's antitumor activity. Note: Some protocols are adapted from studies on the closely related analog, Duocarmycin SA (DSA), due to the high structural and mechanistic similarity.

Cell Culture

Human cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100, 500, and 1000 pM) for 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using a non-linear regression model from the dose-response curves.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol allows for the analysis of cell cycle distribution and the quantification of apoptotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining for Apoptosis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) for 15 minutes at room temperature in the dark.

-

Staining for Cell Cycle: For cell cycle analysis, fix the cells in ice-cold 70% ethanol overnight. Wash the cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of Annexin V positive cells. For cell cycle, analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for DNA Damage Response Proteins

This technique is used to detect and quantify key proteins involved in the DNA damage response pathway.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against key DNA damage proteins (e.g., phospho-ATM, phospho-Chk2, γH2AX, p53, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

This compound induces DNA damage, which activates the ATM-Chk2-p53 signaling cascade, a critical pathway in the cellular response to double-strand breaks.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of Duocarmycin: A Technical Guide to Their Synthesis, Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent, naturally occurring antitumor antibiotics first isolated from Streptomyces species.[1][2] Their remarkable cytotoxicity, often in the picomolar range, has garnered significant interest in the field of oncology.[3] This technical guide provides an in-depth overview of the structural analogs of duocarmycin, focusing on their structure-activity relationships (SAR), synthetic methodologies, and molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

The core structure of duocarmycins consists of two main subunits: a DNA-alkylating moiety and a DNA-binding moiety, connected by a linker.[4][5] The alkylating subunit, typically a cyclopropylpyrroloindole (CPI) or a related structure, is responsible for the covalent modification of DNA, while the DNA-binding subunit provides sequence selectivity, directing the molecule to the minor groove of AT-rich regions of DNA. This targeted DNA alkylation ultimately leads to cell cycle arrest and apoptosis.

Over the past four decades, extensive research has been dedicated to the synthesis and evaluation of numerous duocarmycin analogs with the aim of improving their therapeutic index. These efforts have ranged from early SAR studies to the development of sophisticated prodrugs and antibody-drug conjugates (ADCs). This guide will delve into the key structural modifications that influence the biological activity of these compounds, present detailed experimental protocols for their synthesis and evaluation, and visualize the critical signaling pathways involved in their cytotoxic effects.

Data Presentation: Cytotoxicity of Duocarmycin Analogs

The following tables summarize the in vitro cytotoxicity (IC50 values) of various duocarmycin analogs against a range of cancer cell lines. This data provides a comparative overview of the potency of these compounds and highlights the impact of structural modifications on their activity.

Table 1: Cytotoxicity of Natural Duocarmycin Analogs

| Analog | Cell Line | IC50 (nM) | Reference |

| Duocarmycin SA (DSA) | HeLa S3 | 0.00069 | |

| Duocarmycin A (DUMA) | HeLa S3 | 0.006 | |

| Duocarmycin B1 (DUMB1) | HeLa S3 | 0.035 | |

| Duocarmycin B2 (DUMB2) | HeLa S3 | 0.1 | |

| Duocarmycin C1 (DUMC1) | HeLa S3 | 8.5 | |

| Duocarmycin C2 (DUMC2) | HeLa S3 | 0.57 | |

| Duocarmycin SA (DSA) | U-138 MG (Glioblastoma) | 0.0018 | |

| Duocarmycin SA (DSA) | L1210 (Murine Leukemia) | 0.006-0.010 |

Table 2: Cytotoxicity of Synthetic Duocarmycin Analogs

| Analog | Cell Line | IC50 (pM) | Reference |

| seco-Duocarmycin SA (seco-DSA) | GBM cell lines | Lower than DSA | |

| CBI-TMI | L1210 | 30 | |

| Adozelesin | - | - | |

| Bizelesin | - | - | |

| Carzelesin | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of duocarmycin analogs.

Synthesis of a seco-CBI-TMI Analog

This protocol outlines a general synthetic route for a seco-cyclopropylbenz[e]indol-trimethoxyindole (seco-CBI-TMI) analog, a common scaffold in duocarmycin research.

Materials:

-

Commercially available O-benzyl-N-Boc-(S)-seco-CBI (BnO-CBI-Boc)

-

Palladium on carbon (Pd/C)

-

Ammonium formate (NH4HCO2)

-

Phosgene or a phosgene equivalent (e.g., triphosgene)

-

Appropriate trigger secondary amine

-

5,6,7-Trimethoxyindole-2-carboxylic acid (TMI-OH)

-

Coupling agents (e.g., EDC, HATU)

-

Appropriate solvents (e.g., methanol, THF, dichloromethane, DMF)

-

Reagents for N-Boc deprotection (e.g., HCl in dioxane, TFA)

Procedure:

-

O-Debenzylation: The starting material, BnO-CBI-Boc, is subjected to O-debenzylation via heterogeneous hydrogenation using Pd/C as a catalyst and ammonium formate as the hydrogen source. This reaction yields the corresponding phenol.

-

Carbamate Formation: The resulting phenol is reacted with phosgene or a phosgene equivalent to form a phenolic chloroformate. This intermediate is then reacted with a desired trigger secondary amine to yield the trigger-CBI intermediate.

-

N-Boc Deprotection: The N-Boc protecting group on the trigger-CBI intermediate is removed under acidic conditions using reagents such as HCl in dioxane or trifluoroacetic acid (TFA).

-

Amide Coupling: The deprotected amine is then coupled with 5,6,7-trimethoxyindole-2-carboxylic acid (TMI-OH) using a suitable peptide coupling agent (e.g., EDC, HATU) in an appropriate solvent like DMF to afford the final seco-CBI-TMI analog.

-

Purification: The final product is purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Duocarmycin analog stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with serial dilutions of the duocarmycin analog. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Alkylation Assay (Thermal Cleavage Assay)

This assay is used to determine the ability of duocarmycin analogs to alkylate DNA at specific sequences.

Materials:

-

5'-radiolabeled (e.g., with 32P) double-stranded DNA oligonucleotide containing the target sequence

-

Duocarmycin analog

-

Reaction buffer (e.g., neutral pH buffer)

-

Piperidine

-

Loading dye

-

Polyacrylamide gel electrophoresis (PAGE) equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Alkylation Reaction: Incubate the radiolabeled DNA oligonucleotide with the duocarmycin analog in the reaction buffer at 37°C for a specified time.

-

Thermal Cleavage: Heat the reaction mixture at a neutral pH to induce cleavage of the DNA strand at the alkylated site.

-

Piperidine Treatment: Treat the sample with piperidine to induce strand scission at the abasic site generated by the alkylation and subsequent depurination.

-

Gel Electrophoresis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the DNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The appearance of a band corresponding to the cleaved DNA fragment indicates successful alkylation at that specific site.

Signaling Pathways and Experimental Workflows

The biological activity of duocarmycin analogs is intrinsically linked to their ability to induce DNA damage, which in turn activates complex cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

Caption: Duocarmycin-induced DNA damage response pathway.

Caption: General experimental workflow for duocarmycin analog development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Duocarmycin Analog-2: A Technical Guide to its Potential as an Antibody-Drug Conjugate Payload

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of duocarmycin analogs, with a specific focus on Duocarmycin analog-2 and related compounds like linker-duocarmycin 2, as highly potent payloads for antibody-drug conjugates (ADCs). Duocarmycins, a class of natural products originating from Streptomyces bacteria, are exceptionally potent cytotoxins that exert their anti-tumor effects through a unique DNA alkylation mechanism.[1][2][3] Their picomolar-level cytotoxicity makes them prime candidates for targeted cancer therapies, where their power can be precisely delivered to malignant cells, thereby minimizing systemic toxicity.[1][3]

Mechanism of Action: DNA Alkylation and Cell Death

The defining characteristic of duocarmycins is their ability to bind to the minor groove of DNA and subsequently cause irreversible alkylation of the N3 position of adenine, with a preference for AT-rich sequences. This action is fundamentally different from many other alkylating agents that target guanine. The alkylation disrupts the DNA architecture, leading to a cascade of events including the inhibition of DNA replication and transcription, which ultimately culminates in apoptotic cell death.

A significant advantage of this mechanism is its effectiveness throughout all phases of the cell cycle, enabling the targeting of both rapidly dividing and quiescent cancer cells. This makes duocarmycin-based ADCs particularly promising for treating solid tumors and malignancies that are resistant to tubulin binders, which are only effective during mitosis.

Many modern duocarmycin payloads are designed as prodrugs, such as the seco-duocarmycin form (e.g., seco-DUBA). This inactive precursor is stable in circulation. Once the ADC is internalized by the target cancer cell and the linker is cleaved in the lysosome, the payload is released and undergoes an intramolecular cyclization to form the active spirocyclopropylcyclohexadienone moiety, which is responsible for DNA alkylation.

Quantitative Performance Data

The potency of duocarmycin analogs is evident in their low nanomolar to picomolar in vitro cytotoxicity. The data presented below summarizes key performance metrics for this compound and the well-studied ADC, trastuzumab duocarmazine (SYD985), which utilizes a linker-duocarmycin payload.

Table 1: In Vitro Cytotoxicity of this compound

This table shows the anti-proliferative activity of this compound across a range of human cancer cell lines after 72 hours of exposure.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| DU4475 | Breast Cancer | 0.001 |

| SET2 | Leukemia | 0.002 |

| HCT 116 | Colon Cancer | 0.002 |

| A2780 | Ovarian Cancer | 0.004 |

| MDA-MB-468 | Breast Cancer | 0.009 |

| LNCaP | Prostate Cancer | 0.010 |

| LS174T | Colon Cancer | 0.015 |

| CCRF-CEM | Leukemia | 0.019 |

| COLO 205 | Colon Cancer | 0.019 |

| NCI-H2087 | Lung Cancer | 0.019 |

| NCI-H661 | Lung Cancer | 0.019 |

| A549 | Lung Cancer | 0.020 |

| MDA-MB-231 | Breast Cancer | 0.068 |

| Data sourced from MedChemExpress. Note: MCE has not independently confirmed the accuracy of these methods. They are for reference only. |

Table 2: Preclinical and Clinical Data for Duocarmycin-based ADCs (SYD985)

This table summarizes key preclinical and clinical findings for trastuzumab duocarmazine (SYD985), an ADC targeting HER2-positive cancers.

| Parameter | Species/Model | Result | Reference |

| In Vivo Efficacy | BT-474 Xenograft (Mouse) | Highly efficacious, leading to decreased tumor growth. | |

| Pharmacokinetics (DUBA) | Rat | High Clearance: 17 L/(h·kg), Terminal Half-life: 1.1 h | |

| Plasma Stability (DUBA) | Mouse | 68.2% remaining after 180 min | |

| Rat | 2.6% remaining after 180 min | ||

| Cynomolgus Monkey | 44.5% remaining after 180 min | ||

| Human | 27.0% remaining after 180 min | ||

| Phase I Clinical Trial | Human | Recommended Phase II Dose: 1.2 mg/kg | |

| Common Adverse Events | Human (Grades 1-4) | Fatigue (33%), Conjunctivitis (31%), Dry Eye (31%) |

Synthesis and Conjugation Chemistry

The development of a duocarmycin-based ADC involves a multi-step process encompassing the synthesis of the linker-payload construct and its subsequent conjugation to the monoclonal antibody.

-

Payload Synthesis : The duocarmycin analog is typically synthesized in its inactive seco- form to ensure stability and prevent premature activation. An extensive structure-activity relationship (SAR) study led to the selection of seco-DUBA, which has an imidazo[1,2-a]pyridine-based DNA-binding unit, for its potent activity and favorable properties.

-

Linker Synthesis : A cleavable linker is synthesized, often containing a peptide sequence (e.g., valine-citrulline) recognized by lysosomal enzymes like cathepsin B. The linker also includes a self-immolative spacer to ensure the efficient release of the unmodified payload.

-

Linker-Payload Assembly : The linker is covalently attached to the payload. For seco-DUBA, attachment to the hydroxyl group in the DNA-alkylating moiety was found to yield ADCs with excellent human plasma stability and consistent in vitro cytotoxicity.

-

Antibody Conjugation : The final linker-payload construct is conjugated to the monoclonal antibody. A common method involves the partial reduction of interchain disulfide bonds on the antibody, creating free thiol groups that react with a maleimide group on the linker to form a stable thioether bond. The process is controlled to achieve a desired drug-to-antibody ratio (DAR). For SYD985, an average DAR of ~2.8 was achieved through a fractionation process.

Key Experimental Protocols

This section outlines the methodologies for critical experiments used to evaluate duocarmycin-based ADCs.

In Vitro Cytotoxicity Assay

-

Objective : To determine the concentration of the ADC or payload that inhibits cell growth by 50% (IC₅₀).

-

Methodology :

-

Cell Plating : Cancer cell lines with varying levels of target antigen expression are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with serial dilutions of the duocarmycin analog, the corresponding ADC, a non-targeting control ADC, and a naked antibody.

-

Incubation : Plates are incubated for a period of 72 to 120 hours to allow for cell proliferation.

-

Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®). The absorbance or luminescence, which correlates with the number of viable cells, is read using a plate reader.

-

Data Analysis : The results are normalized to untreated controls, and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic dose-response curve.

-

In Vivo Xenograft Efficacy Study

-

Objective : To evaluate the anti-tumor activity of the ADC in a living organism.

-

Methodology :

-

Animal Model : Immunocompromised mice (e.g., BALB/c nude or NSG) are subcutaneously or orthotopically implanted with human tumor cells (e.g., BT-474 for a HER2-targeting ADC).

-

Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Grouping and Dosing : Mice are randomized into treatment groups (e.g., vehicle control, ADC, non-targeting ADC). The ADC is administered, typically intravenously, at various dose levels and schedules.

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint : The study is concluded when tumors in the control group reach a maximum allowable size or after a predefined period. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

-

Plasma Stability Assay

-

Objective : To assess the stability of the ADC and the premature release of its payload in plasma.

-

Methodology :

-

Incubation : The ADC is incubated in plasma (human, cynomolgus monkey, mouse) at 37°C for various time points (e.g., 0, 24, 72, 168 hours).

-

Sample Processing : At each time point, an aliquot is taken, and the plasma proteins are precipitated (e.g., with acetonitrile).

-

Analysis : The concentration of the released payload is quantified using liquid chromatography-mass spectrometry (LC-MS). The amount of intact ADC can be measured using techniques like Hydrophobic Interaction Chromatography (HIC) or ELISA.

-

Data Analysis : The stability is reported as the percentage of intact ADC remaining or the rate of free payload generation over time.

-

Challenges and Future Directions

Despite their immense potential, the development of duocarmycin-based ADCs is not without challenges. The high potency of the payload necessitates a very stable linker to prevent off-target toxicity, which can lead to a narrow therapeutic window. As seen in the clinical trial for SYD985, adverse events such as ocular toxicity (conjunctivitis, dry eye) and fatigue are common and require careful management.

Future research is focused on several key areas:

-

Novel Analogs and Linkers : Synthesizing new duocarmycin analogs and innovative linker technologies to further improve the therapeutic index.

-

Combination Therapies : Investigating the synergistic effects of duocarmycin-based ADCs with other cancer treatments, such as immune checkpoint inhibitors.

-

New Targets : Expanding the application of duocarmycin payloads to ADCs directed against a wider range of tumor antigens.

References

Exploring the Biological Activity of Novel Duocarmycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activity of novel duocarmycin analogs, a class of potent antineoplastic agents. Duocarmycins, originally isolated from Streptomyces species, and their synthetic analogs are known for their exceptional cytotoxicity against a broad range of cancer cell lines.[1][2] This document details their mechanism of action, presents quantitative biological data, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Mechanism of Action: DNA Alkylation and Apoptotic Cell Death

The potent cytotoxicity of duocarmycin analogs stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner.[1][2][3] This irreversible DNA alkylation disrupts the DNA architecture, leading to the inhibition of essential cellular processes such as replication and transcription. The unique chemical structure of duocarmycins, characterized by a DNA-binding unit and an alkylating unit, allows for this specific interaction with AT-rich sequences within the DNA minor groove.

The DNA damage induced by duocarmycin analogs triggers a cascade of cellular responses, primarily activating the DNA damage response (DDR) pathway. This response involves the activation of key sensor proteins such as Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). These kinases, in turn, phosphorylate and activate downstream effector kinases, Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), leading to cell cycle arrest, typically at the G2/M phase. This cell cycle arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the apoptotic machinery is activated.

The apoptotic cascade initiated by duocarmycin analogs involves the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This event triggers the activation of a caspase cascade, starting with the initiator caspase-9 and culminating in the activation of executioner caspases like caspase-3, which ultimately leads to programmed cell death.

Data Presentation: Cytotoxicity of Novel Duocarmycin Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of various duocarmycin analogs against a panel of human cancer cell lines. This data highlights the potent, often picomolar, activity of these compounds.

| Analog | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Duocarmycin SA | L1210 | Leukemia | 0.008 - 0.01 | |

| HeLa-S3 | Cervical Cancer | 0.01 | ||

| A549 | Lung Cancer | 0.03 | ||

| MCF-7 | Breast Cancer | 0.02 | ||

| CC-1065 | L1210 | Leukemia | 0.02 - 0.04 | |

| Adozelesin | L1210 | Leukemia | 0.08 | |

| Bizelesin | L1210 | Leukemia | 0.15 | |

| Carzelesin | L1210 | Leukemia | 0.2 | |

| seco-CBI-TMI | K562 | Leukemia | 1.3 | |

| LS174T | Colon Cancer | 2.1 | ||

| seco-iso-CFI-TMI | K562 | Leukemia | 0.8 | |

| LS174T | Colon Cancer | 1.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of novel duocarmycin analogs.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Duocarmycin analogs (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the duocarmycin analogs in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Alkylation Analysis: Denaturing Gel Electrophoresis

This method is used to visualize the formation of covalent adducts between duocarmycin analogs and DNA, which can lead to strand breaks upon treatment with a cleaving agent.

Materials:

-

High-purity plasmid DNA (e.g., pBR322) or a specific DNA fragment

-

Duocarmycin analogs

-

Reaction buffer (e.g., TE buffer)

-

Piperidine (1 M)

-

Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 7 M urea)

-

TBE buffer

-

Loading dye (e.g., formamide with bromophenol blue and xylene cyanol)

-

Gel electrophoresis apparatus

-

Autoradiography or fluorescence imaging system

Procedure:

-

Incubate the DNA with varying concentrations of the duocarmycin analog in the reaction buffer at 37°C for a specified time (e.g., 1-4 hours).

-

Terminate the reaction by ethanol precipitation of the DNA.

-

To induce strand cleavage at the alkylated sites, resuspend the DNA pellet in 1 M piperidine and heat at 90°C for 30 minutes.

-

Lyophilize the samples to remove the piperidine.

-

Resuspend the DNA pellets in loading dye.

-

Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the tracking dyes have migrated to the desired position.

-